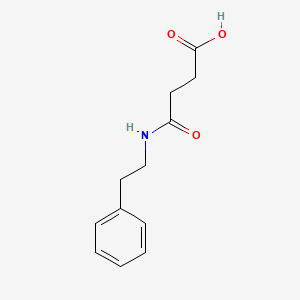

N-Phenethylbernsteinsäureamid

Übersicht

Beschreibung

N-Phenethylsuccinamic acid: is a chemical compound known for its unique properties and applications in various fields. It is a derivative of succinamic acid, where the hydrogen atom of the amide group is replaced by a phenethyl group. This compound has garnered attention due to its potential biological activities and its role as a root-promoting substance in plants .

Wissenschaftliche Forschungsanwendungen

N-Phenethylsuccinamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its root-promoting activity in plants, making it valuable in agricultural research.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Wirkmechanismus

Target of Action

N-Phenethylsuccinamic acid, also known as 4-Oxo-4-(2-phenylethylamino)butanoic acid, is a root-promoting substance . . Therefore, its primary targets are likely to be involved in root development and growth.

Mode of Action

This suggests that it interacts with its targets in a unique way, promoting root growth without causing stem elongation or leaf epinasty .

Biochemical Pathways

Given its role as a root-promoting substance, it is likely to affect pathways involved in root development and growth .

Pharmacokinetics

The partition coefficient (p) between 1-octanol and water for each derivative of n-phenethylsuccinamic acid was measured to evaluate the hydrophobicity of their molecules and to determine their structure–activity relationship .

Result of Action

N-Phenethylsuccinamic acid promotes root growth . In an adzuki root-promoting assay, it exhibited root-promoting activity equivalent to its derivatives .

Action Environment

Given its role as a root-promoting substance, factors such as soil composition, moisture, and temperature could potentially influence its action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Phenethylsuccinamic acid can be synthesized through a reaction between succinic anhydride and phenethylamine. The reaction typically involves the following steps:

Reaction of Succinic Anhydride with Phenethylamine: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The succinic anhydride reacts with phenethylamine to form N-phenethylsuccinamic acid.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure N-phenethylsuccinamic acid.

Industrial Production Methods: Industrial production of N-Phenethylsuccinamic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: N-Phenethylsuccinamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding succinimide derivatives.

Reduction: Reduction reactions can convert it into succinamic acid derivatives.

Substitution: The phenethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation Products: Succinimide derivatives.

Reduction Products: Succinamic acid derivatives.

Substitution Products: Various substituted phenethylsuccinamic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

N-Phenethylsuccinamic acid can be compared with other similar compounds, such as:

N-[2-(3-Indolyl)ethyl]succinamic acid: This compound also promotes root growth but has different structural features and biological activities.

N-[2-(1-Naphthyl)ethyl]succinamic acid: Similar in function but differs in the aromatic group attached to the succinamic acid.

Uniqueness: N-Phenethylsuccinamic acid is unique due to its specific phenethyl group, which imparts distinct chemical and biological properties. Its ability to promote root growth without exhibiting auxin-like activities sets it apart from other root-promoting substances .

Biologische Aktivität

N-Phenethylsuccinamic acid (PESA) is a compound that has garnered attention for its potential biological activities, particularly in the context of plant growth regulation. This article delves into the biological activity of PESA, examining its effects on root development, antibacterial properties, and structure-activity relationships (SAR).

Overview of N-Phenethylsuccinamic Acid

N-Phenethylsuccinamic acid is an amide derivative of succinic acid, characterized by the presence of a phenethyl group. Its chemical structure is pivotal in determining its biological activity. The compound has been studied for its role as a plant growth regulator and its potential applications in agriculture.

1. Root-Promoting Activity

PESA derivatives have been identified as effective root-promoting substances. Research indicates that these compounds can significantly enhance root formation in various plant species. A study demonstrated that specific PESA derivatives exhibited up to 40 times higher rooting activity compared to their unmodified counterparts .

Table 1: Rooting Activity of PESA Derivatives

| Compound | Rooting Activity (times higher than control) |

|---|---|

| PESA | 40 |

| Ethyl ester of PESA | 3,400 |

| Butyl ester of PESA | 1,800 |

This increase in activity is attributed to the hydrophobic nature of the derivatives, which enhances cell membrane permeability, thereby facilitating better absorption and action within plant tissues .

Structure-Activity Relationship (SAR)

The effectiveness of PESA as a biological agent is closely linked to its structural components. The presence of the phenethyl group is critical for its biological activity. Modifications to this structure can significantly alter its efficacy:

- Hydrophobic Modifications : Increasing hydrophobicity through esterification has been shown to enhance rooting activity significantly.

- Stereochemistry : The stereochemistry of the substituents plays a vital role; certain configurations lead to improved biological responses while others may diminish activity .

Table 2: Structure-Activity Relationship Insights

| Modification Type | Effect on Activity |

|---|---|

| Hydrophobic Esters | Increased rooting activity |

| Stereoisomer Variations | Varied efficacy; specific configurations required for optimal activity |

Case Studies

Several studies have explored the application of PESA in agricultural settings:

- Study on Azuki Beans : Research indicated that treatments with PESA derivatives resulted in enhanced adventitious root formation in Azuki beans (Vigna angularis), showcasing its practical utility in crop production .

- Field Trials : Field trials conducted with various crops demonstrated improved growth rates and root development when treated with PESA-based formulations compared to controls .

Eigenschaften

IUPAC Name |

4-oxo-4-(2-phenylethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYKITJYWFYRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398286 | |

| Record name | Polystyrene A-COOH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-55-2 | |

| Record name | N-Phenethylsuccinamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polystyrene A-COOH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-phenylethyl)carbamoyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENETHYLSUCCINAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBT0B5V56B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.